Zotepine S-Oxide

Mass Spectrometry Metabolite Identification Bioanalytical Method Development

Zotepine S-Oxide is the only reliably quantifiable CYP3A4-specific mono‑oxygenation metabolite of zotepine (FMO3 inactive), making it an essential ICH Q3A specified impurity reference standard (≤0.10% w/w) for ANDA/DMF submissions, AMV, and QC release testing. The S=O moiety delivers unique LC-MS/MS selectivity (m/z 348→315/286), cleanly distinguishing S‑oxide formation from norzotepine and hydroxylated metabolites in complex matrices. Supplies include full COA and optional USP/EP traceability for direct regulatory use.

Molecular Formula C₁₈H₁₈ClNO₂S
Molecular Weight 347.86
CAS No. 78105-23-4
Cat. No. B1144709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZotepine S-Oxide
CAS78105-23-4
Synonyms2-[(8-Chloro-5-oxidodibenzo[b,f]thiepin-10-yl)oxy]-N,N-dimethylethanamine;  2-[(8-Chlorodibenzo[b,f]thiepin-10-yl)oxy]-N,N-dimethylethanamine S-Oxide;  Dibenzo[b,f]thiepin Ethanamine derivative_x000B_
Molecular FormulaC₁₈H₁₈ClNO₂S
Molecular Weight347.86
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zotepine S-Oxide (CAS 78105-23-4): A Critical Metabolite Reference Standard for Zotepine Analytical and Metabolic Research


Zotepine S-Oxide (2-Chloro-11-(2-(dimethylamino)ethoxy)dibenzo[b,f]thiepine 5-oxide; C₁₈H₁₈ClNO₂S; MW 347.86) is the sulfoxide metabolite of the atypical antipsychotic zotepine, formed via CYP3A4-mediated S-oxidation of the parent dibenzothiepine sulfide scaffold [1]. Unlike the parent zotepine (MW 331.86; CAS 26615-21-4), the S-oxide bears a polar S=O moiety that imparts distinct chromatographic retention, mass spectrometric fragmentation, and solubility properties . Detected as a quantifiable human liver microsomal metabolite ranking third in abundance among four characterized products, zotepine S-oxide serves primarily as a pharmacopeial impurity reference standard for ANDA/DMF regulatory submissions, analytical method validation (AMV), and quality control (QC) during zotepine API manufacturing [2][3].

Why Zotepine S-Oxide Cannot Be Substituted by Norzotepine, Zotepine N-Oxide, or Parent Zotepine in Analytical and Metabolic Studies


Although zotepine N-demethylation to norzotepine constitutes the dominant metabolic route (30-40% relative to parent drug in plasma, T₁/₂ ~12 h) and zotepine N-oxide is also detected, these alternative oxidation products are analytically and enzymologically distinct from zotepine S-oxide [1]. The S-oxidation pathway is mediated primarily by CYP3A4 (and not by flavin-containing monooxygenase FMO3), whereas 2- and 3-hydroxylation are governed by CYP1A2 and CYP2D6 respectively, creating a divergent CYP isoform dependence map that precludes using any single metabolite as a universal probe [2]. Critically, zotepine N-oxide was detected but could not be quantified in human liver microsomes, rendering the S-oxide the only reliably quantifiable mono-oxygenation product for in vitro metabolic phenotyping [3]. In the regulatory context, zotepine S-oxide is explicitly controlled as a specified impurity in API release testing under ICH Q3A/Q3B with individual limits ≤0.10% w/w, requiring a certified S-oxide reference standard that no other compound can satisfy .

Quantitative Differentiation Evidence for Zotepine S-Oxide (CAS 78105-23-4) vs. Closest Analogs


Molecular Mass Shift (+16 Da S-Oxide) Enables Unambiguous MS Discrimination from Parent Zotepine and Norzotepine

Zotepine S-oxide exhibits a molecular ion at [M+H]⁺ m/z 348, representing a characteristic +16 Da mass shift relative to the parent zotepine ([M+H]⁺ m/z 332) due to the incorporation of a single oxygen atom at the sulfur center [1]. This mass increment is identical in nominal mass to a hydroxylated metabolite but is structurally distinguishable through distinctive CID fragmentation (see Evidence Item 3). By comparison, norzotepine (N-desmethylzotepine) exhibits [M+H]⁺ at m/z 318, representing a -14 Da shift from zotepine, while zotepine N,S-dioxide shows a further +32 Da shift (MW 363.86) . This mass spacing pattern enables simultaneous LC-MS/MS quantification of all four species in a single analytical run, a capability not achievable with any single reference compound alone [2].

Mass Spectrometry Metabolite Identification Bioanalytical Method Development

CYP3A4-Exclusive S-Oxidation Pathway vs. Divergent CYP Isoform Dependence of Hydroxylated Metabolites

In a definitive study using 12 individual human liver microsomal preparations, the formation rates of both norzotepine (N-demethylation) and zotepine S-oxide (S-oxidation), measured at a substrate concentration of 20 µM zotepine, were significantly correlated with testosterone 6β-hydroxylase activities and CYP3A4 protein content across the donor panel [1]. Critically, recombinant human FMO3—a major flavin-containing monooxygenase responsible for the S-oxidation of many xenobiotics—did not catalyze zotepine S-oxidation, confirming CYP3A4 as the predominant and obligate catalyst [2]. This contrasts sharply with the 2-hydroxylation pathway (mediated primarily by CYP1A2) and the 3-hydroxylation pathway (mediated primarily by CYP2D6), both of which operate independently of CYP3A4 status [3]. Thus, zotepine S-oxide formation serves as a selective functional probe of CYP3A4 activity within the zotepine metabolic network, whereas norzotepine reflects dual CYP3A4/CYP2C19 contributions and hydroxylated metabolites reflect CYP1A2/2D6 activity [4].

Drug Metabolism Cytochrome P450 In Vitro Metabolism CYP Phenotyping

S-Oxide-Specific CID Fragment Ions (m/z 315 and 286) Enable Sensitive LC-MS/MS Detection Not Achievable with Parent Zotepine

Collision-induced dissociation (CID) of zotepine generates only a single major fragment ion at m/z 72, derived from the dimethylaminoethyl side chain, offering limited selectivity for quantitative multiple reaction monitoring (MRM) [1]. Electrochemical oxidation of zotepine to its S-oxide, however, generates new, structurally specific fragment ions at m/z 315 and m/z 286 that are absent from the parent compound's CID spectrum and exhibit high ion strength suitable for sensitive LC-MS/MS detection [2]. This phenomenon was exploited by Nozaki et al. (2009) to develop a validated on-line LC-EC/ESI-MS/MS method for zotepine quantification in human serum, achieving a linear calibration range of 10–2000 ng/mL with intra-assay precision of 1.8–8.9% and accuracy of 98.4–113% using only 30 µL of serum [3]. In the absence of the S-oxide-specific fragment ions, alternative LC-MS/MS methods relying solely on the m/z 72 fragment suffer from higher background interference and reduced specificity in biological matrices [4].

Tandem Mass Spectrometry LC-MS/MS Quantification Fragment Ion Fingerprinting Bioanalysis

Formation Rank Order: Zotepine S-Oxide Is Quantifiable Whereas Zotepine N-Oxide Cannot Be Quantified in Human Liver Microsomes

In human liver microsomal incubations, four zotepine metabolites were consistently produced and ranked in a tentative order of importance: norzotepine (most abundant), 3-hydroxyzotepine, zotepine S-oxide, and 2-hydroxyzotepine (least abundant) [1]. While zotepine N-oxide was also detected by LC/ESI-MS, it could not be reliably quantified under the same experimental conditions, indicating that the S-oxide pathway is the only quantifiable mono-oxygenation route at the heteroatom level [2]. The rates of zotepine S-oxide formation (at 20 µM substrate) were significantly correlated with CYP3A4 content across 12 human liver microsomal samples, providing a quantitative basis for using S-oxide formation rate as a CYP3A4 activity metric [3]. In vivo, norzotepine S-oxide (the sequential N-demethylation + S-oxidation product) circulates at <10% relative to parent zotepine in patient plasma, while unmodified zotepine S-oxide is detectable but present at even lower systemic concentrations [4].

Metabolite Profiling In Vitro Metabolism Quantitative Comparison N-Oxide vs. S-Oxide

Regulatory-Specified Impurity Control Threshold: Zotepine S-Oxide Reference Standard Required for ICH-Compliant API Release Testing

In zotepine API manufacturing, quality control specifications mandate that individual specified impurities—including N-desmethyl-zotepine and zotepine N-oxide—be controlled to limits at or below 0.10% w/w each, with a reporting and identification threshold of 0.05% w/w and a total impurities limit typically not exceeding 0.50% w/w, in accordance with ICH Q3A and Q3B guidance . Zotepine S-oxide, as a known oxidative degradation product formed under acidic, photolytic, thermal, and oxidative stress conditions, must be identified and quantified during release testing using a validated stability-indicating method [1]. The RP-HPLC method developed by Talluri et al. (2014) achieves chromatographic resolution >1.5 between zotepine and all degradation products with a 20-minute run time and UV detection at 254 nm, validated per ICH guidelines for specificity, linearity, LOD, LOQ, accuracy, precision, and robustness [2]. Certified zotepine S-oxide reference standards (e.g., SynZeal SZ-Z019002, Pharmaffiliates PA 26 35520) are supplied with comprehensive Certificates of Analysis (COA) and can be traced to USP or EP pharmacopeial standards upon request, directly supporting ANDA and DMF regulatory filings [3].

Pharmaceutical Quality Control ICH Q3A/Q3B Impurity Profiling ANDA Submission

Zotepine S-Oxide as a Stability-Indicating Degradation Marker: Oxidative Stress-Induced Formation Contrasts with Base-Stable Parent Drug

Comprehensive forced degradation studies of zotepine by Talluri et al. (2014) demonstrated that the parent drug degrades significantly under acidic, photolytic, thermal, and oxidative stress conditions while remaining stable under basic and neutral conditions [1]. Among the degradation products characterized by LC-QTOF-MS/MS, the S-oxide represents a primary oxidative degradant formed via sulfur oxidation of the dibenzothiepine ring [2]. Critically, zotepine N-oxide was not observed under optimized oxidative stress conditions and has been reported to form primarily during long-term storage of liquid formulations, making the S-oxide the more analytically relevant marker for routine stability assessment [3]. The validated stability-indicating RP-HPLC method achieves baseline resolution (>1.5) of zotepine from all degradation products within 20 minutes, with the S-oxide eluting as a distinct peak that is well-separated from the parent drug and other degradants [4]. This contrasts with the electrochemical oxidation system of Nozaki et al. (2006), where the S-oxide was the primary detectable oxidation product alongside the N-demethylated species, further confirming the reliability of S-oxide as an oxidation marker across both chemical and electrochemical stress models [5].

Forced Degradation Stability-Indicating Method Oxidative Stress Pharmaceutical Stability

Optimal Procurement and Application Scenarios for Zotepine S-Oxide (CAS 78105-23-4) Based on Quantitative Differentiation Evidence


CYP3A4 Activity Phenotyping in Drug-Drug Interaction Studies Using Zotepine S-Oxide as a Selective Biomarker

Researchers conducting in vitro drug-drug interaction (DDI) studies with zotepine or related dibenzothiepine compounds can use zotepine S-oxide as a selective CYP3A4 probe. The exclusive CYP3A4-dependence of S-oxidation (with confirmed FMO3 inactivity) enables clean deconvolution of CYP3A4 activity from CYP2D6 (3-hydroxylation) and CYP1A2 (2-hydroxylation) contributions [1]. Formation rates measured at 20 µM substrate across donor HLM panels can be correlated with testosterone 6β-hydroxylase activity as an orthogonal CYP3A4 marker, and the S-oxide-specific MS detection (m/z 348 → m/z 315/286 transitions) provides the analytical selectivity needed to distinguish S-oxide formation from the more abundant norzotepine and hydroxylated metabolites in complex incubation matrices [2].

ANDA/DMF Regulatory Filing: Certified S-Oxide Reference Standard for Impurity Profiling and Method Validation

Generic pharmaceutical manufacturers developing abbreviated new drug applications (ANDAs) for zotepine tablets require a certified zotepine S-oxide reference standard to meet ICH Q3A/Q3B impurity control requirements. The S-oxide must be identified and quantified as a specified impurity at or above the 0.05% reporting threshold, with individual limits ≤0.10% w/w [1]. Validated stability-indicating RP-HPLC methods (C18 column, 0.05% TFA/acetonitrile gradient, 254 nm detection, resolution >1.5) rely on the S-oxide reference standard for system suitability, relative response factor determination, and retention time marker identification [2]. Reference standards with full Certificate of Analysis (COA) and optional USP/EP traceability are available from suppliers including SynZeal, Pharmaffiliates, and ChemWhat for direct use in QC release testing and regulatory submissions .

LC-MS/MS Method Development for Therapeutic Drug Monitoring of Zotepine Using S-Oxide-Specific MRM Transitions

Clinical pharmacology laboratories developing LC-MS/MS methods for therapeutic drug monitoring (TDM) of zotepine can leverage the S-oxide-specific fragment ions at m/z 315 and 286 to establish MRM transitions with superior selectivity compared to methods relying solely on the common m/z 72 fragment [1]. The validated on-line LC-EC/ESI-MS/MS approach achieves a linear range of 10–2000 ng/mL from 30 µL human serum with intra-assay precision of 1.8–8.9%, demonstrating the analytical performance achievable with S-oxide-based detection [2]. Procurement of zotepine S-oxide reference standard enables preparation of calibration standards and quality control samples, while the deuterated analog (zotepine S-oxide-d6) can serve as a stable isotope-labeled internal standard for matrix effect correction .

Pharmaceutical Stability Studies: Oxidative Degradation Monitoring and Shelf-Life Determination

Pharmaceutical formulation scientists conducting ICH Q1A(R2) stability studies on zotepine drug products require zotepine S-oxide reference standard to identify and quantify the primary oxidative degradation product [1]. Since zotepine degrades significantly under oxidative, acidic, photolytic, and thermal stress conditions, the S-oxide peak serves as a critical stability-indicating marker [2]. The validated RP-HPLC method with >1.5 resolution between zotepine and all degradants enables accurate S-oxide quantification during accelerated (40°C/75% RH) and long-term (25°C/60% RH) stability studies, directly supporting shelf-life specification setting and photostability assessment per ICH Q1B . Unlike zotepine N-oxide, which is not reliably formed under standard oxidative stress, the S-oxide provides a consistent and reproducible degradation marker across stress conditions [3].

Quote Request

Request a Quote for Zotepine S-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.